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Compound of Interest

1-(2-Amino-6-
Compound Name:
bromophenyl)ethanone

Cat. No.: B1510461

An In-depth Technical Guide to 1-(2-Amino-6-bromophenyl)ethanone: Physicochemical
Properties, Synthesis, and Synthetic Applications

Abstract

This technical guide provides a comprehensive scientific overview of 1-(2-Amino-6-
bromophenyl)ethanone (CAS No. 55830-09-6), a valuable substituted acetophenone for
researchers, medicinal chemists, and drug development professionals. While experimental
data for this specific isomer is limited in publicly accessible literature, this document
consolidates available information, presents robustly predicted data based on established
chemical principles, and outlines its significant potential as a precursor in heterocyclic
chemistry. The guide covers its core physicochemical properties, detailed spectral analysis
based on predictive models and comparisons with structural analogs, a proposed multi-step
synthetic pathway, and its primary application in the Friedlander annulation for the synthesis of
8-bromoquinolines—a privileged scaffold in medicinal chemistry. All methodologies are
presented with the clarity and rigor required for practical application in a research and
development setting.

Introduction and Significance

1-(2-Amino-6-bromophenyl)ethanone is an aromatic ketone featuring an aniline moiety ortho
to the acetyl group and a bromine atom at the 6-position. This specific arrangement of
functional groups—an o-aminoaryl ketone—makes it an exceptionally useful building block for
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constructing complex heterocyclic systems. The presence of the bromine atom provides a
reactive handle for further synthetic modifications via cross-coupling reactions, while the ortho-
amino ketone functionality is the key prerequisite for cyclocondensation reactions.

Its primary utility lies in its role as a precursor for 8-bromo-substituted quinolines through the
Friedlander synthesis.[1][2] The quinoline ring system is a cornerstone in medicinal chemistry,
forming the core of numerous pharmaceuticals with a wide spectrum of biological activities,
including anti-malarial and anti-cancer properties.[1][3] Therefore, having reliable access to and
a thorough understanding of intermediates like 1-(2-Amino-6-bromophenyl)ethanone is
critical for the exploration of novel chemical space in drug discovery.

Physicochemical Properties

The fundamental physical and chemical properties of 1-(2-Amino-6-bromophenyl)ethanone
are summarized below. It is important to note that while core identifiers are well-established,
some physical properties like boiling point are based on computational predictions due to a lack
of comprehensive experimental data in peer-reviewed literature.
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Property Value Source(s)
1-(2-Amino-6-
IUPAC Name
bromophenyl)ethanone
2'-Amino-6'-
Synonyms
bromoacetophenone
CAS Number 55830-09-6 [4]
Molecular Formula CsHsBrNO [4]
Molecular Weight 214.06 g/mol [4]
Appearance Yellow solid [5]
Melting Point Not available [5]
Boiling Point 311.5 + 27.0 °C (Predicted) [6]
Density 1.535 + 0.06 g/cm? (Predicted) [6]
Expected to be soluble in
common organic solvents like
. Dichloromethane (DCM),
Solubility

Chloroform, Ethyl Acetate, and
alcohols. Sparingly soluble in

water.

Storage Conditions

Store at 2-8°C, sealed in a dry
environment and protected

from light.

[5]

Spectroscopic and Analytical Characterization

Definitive experimental spectra for 1-(2-Amino-6-bromophenyl)ethanone are not widely

published. The following sections provide an expert analysis of the expected spectral data

based on computational prediction tools and direct comparison with structurally similar

compounds.[7][8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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The predicted *H and 3C NMR chemical shifts are crucial for structural verification and purity

assessment. Predictions are based on established substituent effects on the aromatic ring.

Table of Predicted NMR Data (Solvent: CDCIs)

Predicted & o ] )

1H NMR Multiplicity Integration Assignment
(ppm)

Aromatic CH ~7.25-7.40 t 1H H-4

Aromatic CH ~6.80 - 6.95 d 1H H-5

Aromatic CH ~6.65 - 6.80 d 1H H-3

Amine (NH2) ~55-6.5 broad s 2H -NH:2

| Acetyl (CH3) | ~2.60 | s | 3H | -COCH: |

13C NMR Predicted & (ppm) Assignment
Carbonyl C=0 ~200 -COCHs
Aromatic C-NH:2 ~148 Cc-2

Aromatic C-Br ~115 C-6

Aromatic CH ~135 C-4

Aromatic CH ~120 C-5

Aromatic CH ~118 C-3

Aromatic C-CO ~122 C-1

Acetyl CHs ~28-30 -COCHs

Justification: The electron-donating amino group will shield ortho and para protons (H-3, H-5),

shifting them upfield, while the electron-withdrawing acetyl and bromo groups will have a

deshielding effect. The broad signal for the amine protons is characteristic and its chemical

shift can vary with concentration and solvent.
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Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Based on the spectrum
of 2'-Aminoacetophenone, the following characteristic absorption bands are expected.[13][14]
[15][16]

Wavenumber (cm~12) Intensity Assignment

N-H symmetric & asymmetric

3450 - 3300 Medium . .
stretch (primary amine)
3100 - 3000 Medium Aromatic C-H stretch
C=0 stretch (ketone,
1650 - 1630 Strong )
conjugated)
1620 - 1580 Strong N-H scissoring (bending)
1580 - 1450 Medium-Strong Aromatic C=C stretches
1360 Strong C-CO stretch
1300 - 1200 Strong Aromatic C-N stretch
600 - 500 Medium C-Br stretch

Causality: The carbonyl stretch is observed at a lower frequency than a typical aliphatic ketone
(~1715 cm™?) due to conjugation with the aromatic ring. The N-H stretching region will
characteristically show two bands for the primary amine.

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry is expected to show a distinct molecular ion peak
and predictable fragmentation patterns.[17][18][19][20][21]

e Molecular lon (M*): A prominent molecular ion peak will be observed with a characteristic
M/M+2 isotopic pattern of approximately 1:1 intensity ratio, which is definitive for the
presence of a single bromine atom. The expected m/z values would be 213 (for 7°Br) and
215 (for 81Br).
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o Key Fragmentations:

o [M-15]* (m/z 198/200): Loss of a methyl radical (*CHs) via alpha-cleavage, a common
fragmentation for methyl ketones.

o [M-43]* (m/z 170/172): Loss of an acetyl radical (*COCHs).

o Bromobenzoyl Cation (m/z 183/185): A very stable fragment corresponding to
[BrCeHaCO]J*, resulting from cleavage of the bond between the carbonyl carbon and the
aromatic ring.

o Bromophenyl Cation (m/z 155/157): Subsequent loss of carbon monoxide (CO) from the
bromobenzoyl cation.

Proposed Synthesis Pathway

A specific, peer-reviewed synthesis protocol for 1-(2-Amino-6-bromophenyl)ethanone is not
readily available. However, a chemically sound and efficient two-step pathway can be proposed
starting from the commercially available precursor, 1-(2-bromo-6-nitrophenyl)ethanone.

Step 1: Nitro Group Reduction

1. Basify (e.g., NaHCOs)
2. Extraction (EtOAc)
3. Chromatograph

SnCl2-:2H20, Ethanol
Reflux, 2-4h

Step 2: Work-up & Isolation
Pure Product

(l-(2-Bromo-6-nitr0phenyl)ethan0ne 1-(2-Amino-6-bromophenyl)ethanone

1-(2-Amino-6-
romophenyl)ethanon

+
Ketone Acid or Base Catalyst
e.g., Acetone Hont
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1510461#physical-and-chemical-properties-of-1-2-
amino-6-bromophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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